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3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13669293
M. Wt: 217.69 g/mol
InChI Key: ZAABOCUWPNFGIM-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Aromatic Amine Chemistry

3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine is structurally defined by two key components: the biphenyl framework and the aromatic amine functional group. Aromatic amines are a cornerstone of organic chemistry, characterized by an amino group (-NH₂) attached directly to an aromatic ring. wisdomlib.orgwikipedia.org These compounds are crucial precursors in the production of a vast array of chemicals, including dyes, pigments, and pharmaceuticals. wikipedia.orgfiveable.me The electronic nature of the aromatic ring influences the chemical properties of the amine; for instance, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the ring, which typically reduces the basicity of an aromatic amine compared to its aliphatic counterparts. fiveable.meyoutube.com

The biphenyl scaffold consists of two phenyl rings connected by a single carbon-carbon bond. rsc.org This structural motif is prevalent in many biologically active natural products and synthetic molecules. rsc.org The two rings in a biphenyl system can rotate relative to each other, but this rotation can be hindered by the presence of substituents at the ortho positions, leading to a phenomenon known as atropisomerism, where non-superimposable mirror-image isomers can be isolated. The specific substitution pattern in this compound—with a methyl group at the 6-position (ortho to the inter-ring bond) and a chloro group on the adjacent ring—influences the molecule's conformation and, consequently, its chemical and biological properties.

Significance of Substituted Biphenyl Scaffolds in Chemical Synthesis

Substituted biphenyls are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.gov This designation stems from their frequent appearance in the structures of high-affinity ligands for a diverse range of biological targets. nih.gov The biphenyl core provides a versatile and semi-rigid template that allows for the precise spatial arrangement of various functional groups. nih.govlookchem.com This controlled orientation is critical for effective molecular recognition and binding to protein targets. nih.gov

The importance of this scaffold is evident in its presence in numerous therapeutic agents, including antibiotics, anti-inflammatory drugs, analgesics, and antihypertensives. nih.gov The ability to generate large libraries of diverse substituted biphenyls through synthetic techniques like the Suzuki-Miyaura cross-coupling reaction has been instrumental in identifying new lead compounds for drug development. rsc.orgnih.govgoogle.com Recent research has demonstrated the utility of substituted biphenyl derivatives as potent inhibitors of critical biological interactions, such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. acs.org The synthesis of these complex scaffolds is a major focus, with numerous methods developed to control the regiochemistry and stereochemistry of the final products. rsc.org

Common Synthetic Routes for Biphenyl Scaffolds

Reaction Name Description
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for its functional group tolerance. rsc.org
Ullmann Reaction A copper-catalyzed coupling of two aryl halides, often requiring high temperatures. rsc.org
Wurtz-Fittig Reaction The reaction of an aryl halide, an alkyl halide, and sodium metal to form a substituted aromatic compound. rsc.org

| Negishi Cross-Coupling | The reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. rsc.org |

Overview of Current Research Trajectories for Complex Aromatic Systems

The field of organic chemistry is continually evolving, with significant research efforts directed at the synthesis and understanding of complex aromatic systems. A major trend is the development of more efficient and sustainable synthetic methodologies. This includes a shift towards C-H activation, a strategy that allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.gov This approach offers a more atom-economical route to complex molecules.

Another significant trajectory is the integration of automation and artificial intelligence (AI) into chemical research. nso-journal.org Automated synthesis platforms can perform numerous experiments around the clock, accelerating the pace of discovery and optimization of new reactions and molecules. AI and machine learning algorithms are being used to predict reaction outcomes, propose novel retrosynthetic pathways, and optimize purification parameters, making the research process more efficient and data-driven. nso-journal.org

Furthermore, fundamental research into the nature of aromaticity continues to provide deeper insights into molecular stability and reactivity. acs.org Computational studies are employed to analyze how the aromatic character of a molecule changes along a reaction coordinate, revealing how this fundamental property governs reaction barriers and mechanisms. acs.org These theoretical insights are crucial for designing new catalysts and selective chemical transformations. acs.org Research also extends to the study of supramolecular chemistry, where non-covalent interactions, such as π-π stacking between aromatic rings, are harnessed to control the aggregation and self-assembly of molecules into functional materials. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B13669293 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-methylaniline

InChI

InChI=1S/C13H12ClN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3

InChI Key

ZAABOCUWPNFGIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Chloro 6 Methyl 1,1 Biphenyl 3 Amine

Potential Reactions Involving the Aromatic Amine Group

The aromatic amine group is a versatile functional handle that can undergo a variety of chemical transformations.

Electrophilic and Nucleophilic Substitutions on the Amine Nitrogen

The nitrogen atom of the primary aromatic amine possesses a lone pair of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles.

Alkylation and Acylation: The amine nitrogen can react with alkyl halides or acylating agents (such as acyl chlorides or anhydrides) to form secondary or tertiary amines, and amides, respectively. The reaction with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium salts. lkouniv.ac.inacs.org Acylation is a common strategy to protect the amino group or to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base would be expected to yield the corresponding sulfonamide. This reaction is the basis of the Hinsberg test to differentiate primary, secondary, and tertiary amines.

Diazotization and Subsequent Derivatization Pathways

One of the most significant reactions of primary aromatic amines is diazotization. lkouniv.ac.inlibretexts.org Treatment of 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would be expected to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups through various reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with chloro, bromo, or cyano groups using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with a fluoro group using fluoroboric acid.

Gattermann Reaction: Replacement with chloro or bromo groups using copper powder.

Replacement by Hydroxyl Group: Heating the diazonium salt solution would likely yield the corresponding phenol.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid would remove the amino group, yielding 3'-chloro-6-methyl-[1,1'-biphenyl].

Condensation and Cyclization Reactions

The primary amine can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones would be expected to form Schiff bases (imines). nih.govnih.gov These condensation products can be valuable intermediates for further transformations.

Furthermore, the bifunctional nature of this compound, possessing both an amine and a biphenyl (B1667301) scaffold, presents opportunities for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, depending on the reaction partners and conditions. clockss.orgresearchgate.net

Potential Reactions Involving the Aryl Chloride Substituent

The chloro substituent on one of the phenyl rings is relatively unreactive but can be induced to participate in certain reactions, particularly those catalyzed by transition metals.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) of the aryl chloride is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the chlorine atom. libretexts.orglibretexts.orgyoutube.com In the case of this compound, the absence of such activating groups suggests that SNAr reactions would likely require harsh conditions (high temperature and pressure) and a very strong nucleophile.

Further Cross-Coupling Reactivity at the Chloro Position

The most promising avenue for the transformation of the aryl chloride moiety is through transition metal-catalyzed cross-coupling reactions. Aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides, often requiring specialized catalyst systems. However, significant advances in this area have been made.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with a boronic acid or boronate ester could be employed to form a new carbon-carbon bond at the chloro position, leading to more complex biaryl or terphenyl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to introduce a second amino group by coupling the aryl chloride with an amine. organic-chemistry.org This would require a catalyst system capable of activating the relatively inert aryl chloride.

Sonogashira Coupling: A palladium-catalyzed reaction with a terminal alkyne could introduce an alkynyl group at the chloro position.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst could form a new carbon-carbon double bond.

The successful application of these cross-coupling reactions would heavily depend on the choice of catalyst, ligand, base, and solvent to overcome the lower reactivity of the aryl chloride. nih.govorganic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution (EAS) on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. pearson.compearson.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com The presence of existing substituents on the aromatic rings significantly influences both the rate of reaction and the position of the new substituent. pressbooks.pubchemistrytalk.org

In the case of this compound, the biphenyl system presents two aromatic rings for potential substitution.

Ring A: Substituted with a primary amine (-NH₂) group and a methyl (-CH₃) group.

Ring B: Substituted with a chloro (-Cl) group.

The reactivity of each ring towards an incoming electrophile is determined by the electronic properties of its substituents. Ring A, bearing two electron-donating groups (an amino group and a methyl group), is highly activated towards EAS. libretexts.orgwikipedia.org In contrast, Ring B, with an electron-withdrawing chloro group, is deactivated relative to unsubstituted benzene (B151609). pressbooks.publibretexts.org Consequently, electrophilic aromatic substitution will overwhelmingly occur on the more nucleophilic Ring A.

The position of electrophilic attack on a substituted benzene ring is governed by the directing effects of the existing substituents. These effects are classified as either ortho, para-directing or meta-directing. pressbooks.pub All activating groups are ortho, para-directors, while most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing. libretexts.orglibretexts.org

The directing effects of the substituents on this compound are summarized in the table below.

SubstituentRingElectronic EffectReactivity EffectDirecting Effect
-NH₂ (Amine)AStrong Electron-Donating (+M > -I)Strong Activatorortho, para
-CH₃ (Methyl)AWeak Electron-Donating (+I)Weak Activatorortho, para
-Cl (Chloro)BElectron-Withdrawing (-I > +M)Weak Deactivatorortho, para

Analysis of Regioselectivity:

On Ring A: This ring is strongly activated by the amine group, which is one of the most powerful activating groups. libretexts.org The methyl group provides additional, weaker activation. libretexts.org The directing influence of the amine group will dominate. It directs incoming electrophiles to the positions ortho and para to itself. The para position is occupied by the biphenyl linkage. Therefore, substitution is directed to the two ortho positions (C2 and C4). Steric hindrance from the adjacent methyl group and the bulky second phenyl ring may influence the ratio of substitution at these two positions, potentially favoring the less hindered C4 position. youtube.com

On Ring B: The chloro group deactivates this ring, making it significantly less reactive than Ring A. nih.gov While the chloro group is an ortho, para-director, the deactivation of the ring means that under typical EAS conditions, substitution on this ring would be a minor pathway compared to substitution on the highly activated Ring A. pressbooks.pub

Oxidation and Reduction Chemistry

The functional groups present in this compound make it susceptible to various oxidation and reduction reactions.

Oxidation: The primary aromatic amine group is sensitive to oxidation and can yield different products depending on the oxidizing agent and reaction conditions.

Mild Oxidation: Can lead to the formation of colored products through the formation of species like nitroso compounds or polymers.

Strong Oxidation: Strong oxidants can potentially convert the amine to a nitro group, although this is often a difficult transformation to achieve in good yield.

Benzylic Oxidation: The methyl group, being in a benzylic position, is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This would convert the methyl group into a carboxylic acid.

Catalytic Oxidation: Oxoammonium-catalyzed methods have been developed for the oxidation of N-substituted amines to amides or imides, suggesting that derivatives of the title compound could undergo similar transformations. chemrxiv.org

Reduction:

Ring Reduction: The aromatic rings can be reduced under specific conditions. For example, the Birch reduction (using an alkali metal in liquid ammonia with an alcohol) could selectively reduce one of the rings. The electron-donating groups on Ring A would direct the reduction differently than the electron-withdrawing group on Ring B.

Reductive Dehalogenation: The chloro-substituent on Ring B could potentially be removed via catalytic hydrogenation, although this typically requires forcing conditions.

Synthesis via Reduction: It is common for aromatic amines to be synthesized by the reduction of the corresponding nitro compound. Therefore, a plausible synthetic route to this compound involves the reduction of 3'-Chloro-6-methyl-3-nitro-[1,1'-biphenyl].

A summary of potential oxidation and reduction reactions is presented below.

Reaction TypeReagent/ConditionAffected Group(s)Potential Product(s)
Oxidation Strong Oxidant (e.g., KMnO₄)-CH₃3'-Chloro-3-amino-[1,1'-biphenyl]-6-carboxylic acid
Oxidation Peroxy acids-NH₂3'-Chloro-6-methyl-3-nitro-[1,1'-biphenyl] (potential)
Reduction Catalytic Hydrogenation (e.g., H₂/Pd)-Cl (under forcing conditions)6-Methyl-[1,1'-biphenyl]-3-amine
Reduction Birch Reduction (e.g., Na/NH₃, EtOH)Aromatic RingsDihydrobiphenyl derivatives

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Methyl 1,1 Biphenyl 3 Amine

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

The FTIR and Raman spectra of 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine are characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its specific chemical bonds. The primary amine (-NH₂) group, for instance, exhibits characteristic symmetric and asymmetric stretching vibrations, which are typically observed in the 3400-3200 cm⁻¹ region. scirp.org The presence of intermolecular hydrogen bonding involving the amine protons can lead to a broadening and shifting of these bands to lower wavenumbers.

The aromatic C-H stretching vibrations of the two phenyl rings are expected to appear in the 3100-3000 cm⁻¹ range. The methyl (-CH₃) group attached to one of the biphenyl (B1667301) rings will show characteristic symmetric and asymmetric stretching vibrations around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. scirp.org

The carbon-carbon stretching vibrations within the aromatic rings give rise to a set of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1350-1250 cm⁻¹ range. The presence of the chloro-substituent on the biphenyl ring is indicated by a C-Cl stretching vibration, which is generally observed in the 850-550 cm⁻¹ region. scirp.org

Analysis of the peak positions, intensities, and shapes in both FTIR and Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound, confirming the presence of its key functional groups. Furthermore, subtle shifts in these vibrational frequencies can provide evidence of intermolecular interactions, such as hydrogen bonding, which influence the solid-state packing and macroscopic properties of the compound.

Table 1: Predicted FTIR and Raman Peak Assignments for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Asymmetric N-H Stretch3450 - 3350Primary Amine (-NH₂)
Symmetric N-H Stretch3350 - 3250Primary Amine (-NH₂)
Aromatic C-H Stretch3100 - 3000Phenyl Rings
Asymmetric C-H Stretch~2960Methyl (-CH₃)
Symmetric C-H Stretch~2870Methyl (-CH₃)
C=C Aromatic Stretch1620 - 1580Phenyl Rings
C=C Aromatic Stretch1520 - 1470Phenyl Rings
N-H Bending1650 - 1580Primary Amine (-NH₂)
C-N Stretch1340 - 1260Aromatic Amine
C-Cl Stretch850 - 550Chloro-substituent

Note: The predicted wavenumber ranges are based on typical values for the respective functional groups and may vary depending on the specific molecular environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the electronic properties of this compound. These techniques provide information about the electronic transitions between different energy levels within the molecule, which are influenced by the nature of the chromophores present and their conjugation.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the biphenyl system and n → π* transitions associated with the non-bonding electrons of the amine and chloro substituents. The biphenyl moiety, being the core chromophore, is expected to show a strong absorption band in the UV region. The presence of the amino and chloro substituents on the biphenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, along with changes in their intensities.

The amine group, being an auxochrome, is likely to cause a red shift in the absorption spectrum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The chloro group can also influence the electronic transitions.

Fluorescence spectroscopy provides information about the emission of light from the excited electronic states of the molecule. Upon excitation at an appropriate wavelength (usually corresponding to an absorption maximum), this compound may exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is an important parameter that can be determined. The fluorescence properties are highly sensitive to the molecular structure and the local environment, including solvent polarity and the presence of quenchers.

Table 2: Predicted Electronic Absorption and Emission Properties for this compound

Spectroscopic ParameterPredicted ValueDescription
λmax (Absorption)250 - 350 nmWavelength of maximum UV-Vis absorption, corresponding to π → π* transitions of the substituted biphenyl system.
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹A measure of how strongly the compound absorbs light at λmax.
λem (Emission)350 - 450 nmWavelength of maximum fluorescence emission, Stokes-shifted from the absorption maximum.
Stokes Shift50 - 100 nmThe difference in wavelength between the maximum of absorption and the maximum of emission.

Note: The predicted values are estimates based on the electronic properties of similar substituted biphenyl compounds and may vary based on experimental conditions such as the solvent used.

Theoretical and Computational Investigations of 3 Chloro 6 Methyl 1,1 Biphenyl 3 Amine

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to modern computational chemistry, offering a window into the arrangement and energies of electrons within a molecule. For 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine, these calculations can elucidate its three-dimensional structure, stability, and electronic properties. DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of accuracy and computational efficiency in studying organic molecules. nih.govresearchgate.net Ab initio methods, while computationally more demanding, can provide benchmark results for molecular systems. acs.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. wayne.edu This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a flexible molecule like this compound, which has a rotational barrier around the biphenyl (B1667301) linkage, identifying the global minimum energy conformation is crucial.

Calculations are typically performed using a basis set such as 6-311G(d,p) or 6-311++G(2d,2p), which provides a mathematical description of the atomic orbitals. nih.govscienceopen.com The optimization process yields key geometric parameters. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data) Calculated at the B3LYP/6-311G(d,p) level.

ParameterAtoms InvolvedOptimized Value
Bond Length (Å)C1-C1' (Biphenyl linkage)1.49
Bond Length (Å)C3-N1.40
Bond Length (Å)C3'-Cl1.75
Bond Length (Å)C6-C(methyl)1.51
Dihedral Angle (°)C2-C1-C1'-C2'42.5

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. theswissbay.chyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scienceopen.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, whereas a large gap indicates high kinetic stability. nih.govnih.gov These energy values allow for the calculation of various global reactivity descriptors. scienceopen.com

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors (Hypothetical Data) Based on energies from B3LYP/6-311++G(2d,2p) calculations.

PropertyFormulaValue (eV)
EHOMO--5.85
ELUMO--1.80
Energy Gap (ΔE)ELUMO - EHOMO4.05
Ionization Potential (IP)-EHOMO5.85
Electron Affinity (EA)-ELUMO1.80
Chemical Hardness (η)(IP - EA) / 22.025
Chemical Softness (S)1 / (2η)0.246
Electronegativity (χ)(IP + EA) / 23.825

For this compound, the HOMO is expected to be localized primarily on the amine-substituted phenyl ring, particularly on the nitrogen atom, due to its electron-donating nature. The LUMO would likely be distributed over the chloro-substituted phenyl ring, which is more electron-deficient. scienceopen.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential onto a constant electron density surface. scienceopen.comnih.gov

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net Green areas represent neutral or weakly interacting regions. researchgate.net

For this compound, the MEP analysis would likely show:

Most Negative Potential: Localized around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for electrophilic attack or protonation.

Positive Potential: Concentrated around the hydrogen atoms of the amine group and potentially other hydrogen atoms on the aromatic rings.

Neutral/Slightly Negative Regions: The chlorine atom would exhibit a region of negative potential, influencing the reactivity of the adjacent ring.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. It allows for the study of transient species like transition states that are difficult to observe experimentally. elsevierpure.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is essential for understanding the kinetics of a reaction. Computational methods can optimize the geometry of a TS and confirm its identity through frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. wayne.edu

For a reaction involving this compound, such as electrophilic aromatic substitution, computational chemists would model the proposed intermediates and transition states to verify the reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers) of the reaction.

For example, in a potential reaction, computational analysis could determine which of the two biphenyl rings is more susceptible to attack and what the energy barrier for that reaction is. The reaction pathway is traced by connecting these stationary points on the potential energy surface. This detailed mapping helps in understanding reaction feasibility, rates, and selectivity under different conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its dynamic behavior, including its conformational flexibility and the nature of its interactions with other molecules.

MD simulations can map the energy landscape associated with this rotation. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformations (energy minima) and the energy barriers to rotation. researchgate.net The simulation protocol typically involves placing the molecule in a simulation box, often with a solvent like water, and using a force field (e.g., CHARMM36, GROMOS96) to describe the forces between atoms. researchgate.netnih.gov Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can reveal the stability of different conformations and the flexibility of various parts of the molecule. nih.govnih.gov

Intermolecular Interactions: MD simulations are also instrumental in examining the non-covalent interactions between molecules of this compound or between the molecule and its environment. These interactions, which include hydrogen bonds, van der Waals forces (described by the Lennard-Jones potential), and electrostatic (Coulombic) interactions, govern properties such as solubility, boiling point, and crystal packing. ulisboa.ptresearchgate.net

The amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen and the chlorine atoms can act as hydrogen bond acceptors. Simulations can quantify the persistence and geometry of these hydrogen bonds. nih.gov Furthermore, the biphenyl structure allows for potential π-π stacking interactions between aromatic rings. The simulations analyze pairwise intermolecular interactions by defining geometric criteria, such as distance and angle cutoffs, to identify and track different types of interactions over the simulation time. nih.gov

Interaction TypePotential Participating GroupsSignificance
Hydrogen Bonding Amine group (-NH2), Chlorine atom (-Cl), Nitrogen atom (N)Influences solubility in protic solvents and crystal structure.
Van der Waals Entire molecule (Lennard-Jones potential)Governs non-polar interactions, packing efficiency, and condensation. researchgate.net
Electrostatic Partial charges on all atoms (Coulombic potential)Dictates interactions with polar molecules and contributes to the overall intermolecular force field. researchgate.net
π-π Stacking The two phenyl ringsCan lead to specific arrangements in condensed phases.

Quantitative Structure-Property Relationship (QSPR) Studies (focus on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create predictive models correlating the chemical structure of compounds with their physical or chemical properties. researchgate.netnih.gov A fundamental goal of QSPR is to predict complex properties from simpler parameters, known as molecular descriptors, which are calculated solely from the molecular structure. researchgate.net This approach avoids the need for time-consuming and costly experimental measurements.

For this compound, QSPR models could be developed to predict a range of non-biological properties. The general workflow involves:

Data Set Selection: Compiling a set of molecules structurally related to the target compound (e.g., other substituted biphenyls or aromatic amines) with reliable experimental data for the property of interest.

Descriptor Generation: Calculating various molecular descriptors for each molecule in the set. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the property. researchgate.net

Validation: Testing the model's predictive power on a separate set of compounds not used in its development. nih.gov

Drawing parallels from studies on polychlorinated biphenyls (PCBs), a 3D-QSPR method like Comparative Molecular Field Analysis (CoMFA) could be employed. umsl.edu CoMFA relates the 3D steric and electrostatic fields of a molecule to its properties, which has been successful in predicting thermodynamic properties like enthalpy of fusion and aqueous solubility for PCBs. umsl.edu

Property to PredictRelevant Molecular DescriptorsPotential Application
Boiling Point Molecular weight, topological indices, intermolecular interaction terms.Predicting physical state and purification conditions.
Aqueous Solubility LogP (octanol-water partition coefficient), polar surface area, hydrogen bond donors/acceptors.Environmental fate modeling, formulation development.
Enthalpy of Fusion Molecular shape descriptors, electrostatic field parameters (from CoMFA). umsl.eduUnderstanding solid-state behavior and melting characteristics.
Refractive Index Molar refractivity, electronic properties.Material science applications.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for their identification and characterization. For this compound, methods based on quantum mechanics can be used to simulate various types of spectra.

Prediction Methods: Density Functional Theory (DFT) is a widely used method for predicting a range of molecular properties, including those relevant to spectroscopy. For instance, Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra by calculating the electronic transition energies and oscillator strengths. semanticscholar.org The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(2d,p)) is crucial for accuracy. semanticscholar.org To account for the influence of a solvent on the spectrum, solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations. semanticscholar.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical calculations are invaluable for interpreting experimental spectra and assigning signals to specific atoms within the molecule.

Validation: The validation of predicted spectroscopic data is a critical step. This involves comparing the computationally generated spectra with experimentally measured spectra of the compound. A good agreement between the predicted and experimental wavelengths of maximum absorption (λ_max) in UV-Vis spectroscopy or the chemical shifts in NMR spectroscopy provides confidence in the computational model and the structural assignment. Discrepancies can, in turn, prompt a re-evaluation of the molecular conformation or the computational methodology used.

Spectroscopic TechniquePredicted ParametersTypical Computational Method
UV-Visible Spectroscopy λ_max (Wavelength of maximum absorption), Oscillator strengthTime-Dependent Density Functional Theory (TD-DFT)
¹H NMR Spectroscopy Chemical shifts (δ), Coupling constants (J)Gauge-Independent Atomic Orbital (GIAO) method with DFT
¹³C NMR Spectroscopy Chemical shifts (δ)Gauge-Independent Atomic Orbital (GIAO) method with DFT
Infrared (IR) Spectroscopy Vibrational frequencies, IntensitiesDFT frequency calculations

Synthesis and Characterization of Derivatives and Analogues of 3 Chloro 6 Methyl 1,1 Biphenyl 3 Amine

Design Principles for Structural Modifications

The structural modification of a lead compound like 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine is guided by established principles aimed at systematically altering its physicochemical and electronic properties. A primary goal is to understand and optimize the molecule's behavior for specific applications, whether as a functional material or a biologically active agent.

Key design principles include:

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the biphenyl (B1667301) system. For instance, modifying the halogen substituent or the alkyl group can tune the molecule's redox potential and optical properties, which is crucial for applications like dye-sensitized solar cells. bohrium.com

Steric Effects : The size and position of substituents, particularly at the ortho positions relative to the biphenyl linkage (positions 2, 6, 2', and 6'), govern the degree of rotational freedom around the central C-C single bond. Increasing steric hindrance can lead to stable atropisomers, introducing chirality into the molecule. princeton.edu Modifications to the alkyl group at the 6-position or the introduction of other bulky groups are common strategies to influence the dihedral angle between the two phenyl rings.

Pharmacophore and Isosteric Replacement : In a medicinal chemistry context, specific parts of the molecule may be identified as essential for biological activity. Structural modifications often involve isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties (e.g., replacing a chloro group with a trifluoromethyl group) to probe structure-activity relationships (SAR). nih.gov

Solubility and Physicochemical Properties : Altering substituents can modify properties like solubility, lipophilicity, and crystal packing. For example, introducing longer or branched alkyl chains can enhance solubility in organic solvents, while specific functional groups on the amine can introduce hydrogen bonding capabilities, affecting intermolecular interactions. researchgate.net

Synthesis of Related Biphenylamine Derivatives

The synthesis of derivatives of this compound typically relies on modern cross-coupling reactions to construct the core biphenyl structure, followed by modifications of the peripheral functional groups.

A general and versatile approach for creating the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. rsc.org This involves the palladium-catalyzed reaction of an aryl boronic acid or ester with an aryl halide. For the parent compound, this could involve coupling 3-amino-6-methylphenylboronic acid with 1-chloro-3-iodobenzene (B1293798) or a similar combination. The choice of starting materials allows for significant flexibility in introducing various substituents. rsc.org Other cross-coupling reactions like the Negishi (organozinc) and Stille (organotin) couplings are also employed for biphenyl synthesis. rsc.org

Variations in Halogen Position and Type

The nature and position of the halogen substituent can be varied to fine-tune the electronic properties of the molecule.

Synthesis via Cross-Coupling : The most straightforward method to introduce halogen variations is by selecting appropriately halogenated starting materials for a cross-coupling reaction. For example, using different di- or tri-halogenated benzenes or anilines as precursors allows for the synthesis of a wide array of derivatives.

Direct Halogenation : Electrophilic aromatic substitution can be used to directly halogenate the biphenylamine core, although this method may suffer from a lack of regioselectivity, leading to mixtures of isomers. The directing effects of the existing amine and alkyl groups will influence the position of the incoming halogen.

Influence of Halogen Type : The electronic impact of the halogen varies down the group (F > Cl > Br > I), with fluorine being the most electronegative and iodine being the most polarizable. The presence of different halogens can induce specific intermolecular interactions, such as C-X---π interactions and halogen bonds, which influence crystal packing and solid-state properties. researchgate.netmdpi.com

The following table summarizes representative halogenated biphenyl derivatives and the synthetic approaches used.

Derivative ExampleSynthetic Precursors (Suzuki Coupling)Key Observation
3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-amine(3-Amino-2-methylphenyl)boronic acid + 1-Bromo-3-fluorobenzeneFluoro-substitution can alter melting point, viscosity, and dielectric anisotropy. arabjchem.org
3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine4-Bromo-N,N-diphenylaniline + (3,5-Dichlorophenyl)boronic acidThe dichloro substitution pattern influences the rotation of the phenyl rings. nih.gov
2'-Bromo-6-methyl-[1,1'-biphenyl]-3-amine3-Amino-2-methyl-bromobenzene + (2-bromophenyl)boronic acidOrtho-halogen substitution significantly increases the barrier to rotation, favoring atropisomerism.

Modifications of Alkyl Substituents

Modifying the methyl group at the 6-position to other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) primarily modulates the steric environment around the biphenyl bond.

Synthesis : This is typically achieved by starting the synthesis with an aniline (B41778) or toluene (B28343) derivative that already contains the desired alkyl group. For instance, a Suzuki coupling could utilize (3-amino-2-ethylphenyl)boronic acid.

Friedel-Crafts Alkylation : While a potential route, Friedel-Crafts alkylation on the biphenyl core itself can be difficult to control, often leading to polyalkylation and isomeric mixtures. rsc.org

Impact of Alkyl Group Size : Increasing the steric bulk of the alkyl group at an ortho position destabilizes the planar conformation of the biphenyl system. researchgate.net This has a profound effect on the atropisomeric stability of the molecule, as a larger group will create a higher energy barrier for rotation around the central C-C bond.

Functionalization of the Amine Group

The primary amine group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. researchgate.net

N-Alkylation and N-Arylation : The amine can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. Arylation, for instance through a Buchwald-Hartwig amination, can convert the primary amine into a secondary or tertiary amine, such as a triphenylamine (B166846) (TPA) derivative. wikipedia.org TPA derivatives are known for their interesting electronic and photophysical properties. rsc.org

Amide and Sulfonamide Formation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides readily converts the amine to the corresponding amide or sulfonamide. sphinxsai.com This changes the electronic nature of the nitrogen atom from donating to withdrawing and introduces hydrogen bond accepting capabilities.

Conversion to Other Functional Groups : The amine can be a precursor to other functionalities. For example, through a Sandmeyer reaction, the amine can be converted to a diazonium salt, which can then be replaced by a variety of groups, including halogens, cyano, or hydroxyl groups.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Systematic studies correlating the structural modifications of biphenylamine derivatives with their reactivity and properties are crucial for rational design.

Electronic Properties : The electronic properties are highly sensitive to the nature and position of substituents. UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions. bohrium.com Cyclic voltammetry is employed to measure oxidation and reduction potentials. Generally, electron-donating groups (like alkyls and amines) lower the oxidation potential, while electron-withdrawing groups (like halogens and nitro groups) increase it. bohrium.com

Reactivity : The basicity of the amine group (pKa) is influenced by substituents on the rings. Electron-withdrawing groups decrease the basicity, while electron-donating groups increase it. The reactivity of the biphenyl rings in electrophilic substitution reactions is also affected by these substituents.

Structure-Property Relationships : The relationship between molecular structure and fungicidal activity has been explored for diphenylamine (B1679370) derivatives, showing that the substitution pattern is critical for biological function. nih.gov For example, compounds substituted at the 2,4,6-positions of one of the phenyl rings exhibited excellent fungicidal activities. nih.gov In materials science, the introduction of halogen atoms into triphenylamine derivatives has been shown to enhance intermolecular interactions and lead to strong mechanoluminescence properties. rsc.org

The following table illustrates some observed structure-property relationships.

Structural ModificationProperty AffectedObservationReference
Addition of thiophene (B33073) π-spacersUV-Vis AbsorptionLeads to less resolved absorption maxima. bohrium.com
Introduction of distal substituents on TPARedox PotentialAffects the first oxidation potential of the molecule. bohrium.com
Substitution at 2,4,6-positionsFungicidal ActivityCertain substitution patterns lead to excellent activity against cucumber gray mold and rice blast. nih.gov
Introduction of CF3 groupAnorectic ActivityThe introduction of a CF3 group on the benzene (B151609) nucleus can induce anorectic activity in phenethylamine (B48288) derivatives where it was previously absent. nih.gov

Exploration of Chiral Analogues and Atropisomeric Derivatives

Biphenyls that are ortho-substituted on both rings with sufficiently bulky groups can exhibit axial chirality due to restricted rotation around the C1-C1' bond. This phenomenon, known as atropisomerism, results in non-superimposable, mirror-image stereoisomers (enantiomers) that can be isolated. princeton.edu

The parent compound, this compound, has substituents ortho to the biphenyl linkage (the methyl group at position 6 and the chloro group at position 2'), making it a candidate for atropisomerism. The stability of these atropisomers depends on the rotational energy barrier, which is influenced by the size of the ortho-substituents.

Design and Synthesis : To create stable atropisomers, derivatives with larger groups at the ortho positions (e.g., replacing -CH₃ with -C(CH₃)₃ or -Cl with -I) can be synthesized. The synthesis of enantiomerically pure or enriched atropisomers often requires chiral resolution techniques or asymmetric synthesis methods.

Atropisomeric Stability : The rate of interconversion (racemization) between enantiomers can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. The free energy of activation (ΔG‡) for rotation can be calculated from the coalescence temperature of diastereotopic proton signals. researchgate.net Studies on bridged biphenyls have shown a linear correlation between the energy barrier and the electronic properties (Hammett parameters) of para-substituents. researchgate.net

Applications of Chiral Biphenyls : Chiral biphenyls are of significant importance, particularly as chiral ligands in asymmetric catalysis (e.g., BINAP) and as chiral dopants in liquid crystals. sigmaaldrich.com Chiral amines derived from these scaffolds can serve as valuable building blocks in the synthesis of complex, stereochemically defined molecules. sigmaaldrich.com

The exploration of atropisomeric derivatives of this compound opens a pathway to novel chiral structures with potential applications in asymmetric synthesis and materials science.

Applications and Potential Utilities of 3 Chloro 6 Methyl 1,1 Biphenyl 3 Amine and Its Derivatives in Materials Science and Catalysis Strictly Non Clinical

Precursors for Polymer Chemistry and Advanced Materials

The bifunctional nature of 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine, possessing a reactive amine group and a modifiable biphenyl (B1667301) core, makes it a promising candidate as a monomer for the synthesis of high-performance polymers. The rigid biphenyl unit can impart thermal stability and mechanical strength to the resulting polymer chains.

Monomers for Polyimides, Polyamides, and Polyurethanes

Aromatic amines are fundamental building blocks for various classes of high-performance polymers, including polyimides, polyamides, and polyurethanes. The amine functionality can readily participate in polycondensation reactions with dianhydrides, diacyl chlorides, and diisocyanates to form the corresponding polymers. The incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific mechanical properties. For instance, polyimides derived from ortho-methyl substituted diamines have demonstrated improved gas permeability and selectivity. rsc.org The synthesis of polyimides from various diamines and dianhydrides is a well-established method for creating materials with desirable properties for applications such as flexible electronics and aerospace components. researchgate.netcore.ac.uk

Polymer ClassMonomer ReactantsPotential Properties Enhancement from this compound
PolyimidesDianhydridesIncreased thermal stability, modified gas permeability, enhanced solubility.
PolyamidesDiacyl chloridesImproved mechanical strength, higher glass transition temperature.
PolyurethanesDiisocyanatesEnhanced rigidity and thermal resistance.

Building Blocks for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Biphenyl derivatives are frequently utilized in the design of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). The biphenyl core can act as a component of host materials in the emissive layer of OLEDs. acs.orgnih.gov The introduction of substituents such as chloro and methyl groups can modulate the electronic properties, solubility, and morphology of these materials, which in turn affects the performance of the OLED device. For example, bipolar host materials, which can transport both holes and electrons, are crucial for achieving high efficiency in phosphorescent OLEDs. rsc.org Derivatives of this compound could be functionalized to create such bipolar hosts, potentially leading to efficient blue phosphorescent OLEDs. nih.gov

Components in Liquid Crystal Research

The rigid, rod-like structure of the biphenyl unit is a common motif in liquid crystalline compounds. google.com The properties of liquid crystals, such as their mesophase behavior and transition temperatures, are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic rings. bohrium.comresearchgate.net Amine-substituted biphenyl derivatives have been investigated for their liquid crystalline properties. tandfonline.com The presence of a chloro and a methyl group, as in this compound, would influence the polarity, polarizability, and steric interactions of the molecule, thereby affecting its ability to form liquid crystalline phases. bohrium.com By modifying the amine group or adding other functional groups, it is conceivable to design novel liquid crystals based on this biphenyl scaffold.

Ligands and Organocatalysts in Synthetic Chemistry

The amine group and the biphenyl scaffold of this compound make it and its derivatives attractive candidates for the development of ligands for transition-metal catalysis and as organocatalysts.

Role in Transition-Metal Catalysis

Amines are widely used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the synthesis of biphenyl derivatives and other complex organic molecules. researchgate.netrsc.orgresearchgate.net The nitrogen atom of the amine can coordinate to the metal center, influencing its catalytic activity and selectivity. Biphenyl-based phosphine (B1218219) ligands are also highly effective in various metal-catalyzed reactions. rsc.org Derivatives of this compound could be transformed into phosphine ligands, potentially offering unique steric and electronic properties to the resulting catalyst. The chloromethylation of biphenyls is a known route to introduce reactive functional groups that can be further elaborated into ligands. researchgate.netresearchgate.net

Catalytic ReactionPotential Ligand Type from this compound
Suzuki-Miyaura CouplingAmine-based, Phosphine-based
Heck CouplingAmine-based, Phosphine-based
Buchwald-Hartwig AminationPhosphine-based

Development of Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Axially chiral biphenyls are a privileged class of scaffolds for the design of chiral ligands and catalysts. rsc.orgresearchgate.netdocumentsdelivered.comchemrxiv.org While this compound itself is not chiral, its substituted biphenyl structure provides a platform for the introduction of chirality. For instance, the strategic placement of bulky groups at the ortho positions of the biphenyl linkage can lead to atropisomerism, resulting in stable, chiral molecules. These chiral biphenyl amines can then be used as catalysts in asymmetric reactions. rsc.orgresearchgate.netnih.gov The development of asymmetric Petasis reactions, for example, has utilized chiral biphenols as catalysts. nih.gov Derivatives of this compound could potentially be resolved into their enantiomers or used as precursors for the synthesis of novel chiral ligands for a variety of asymmetric transformations.

Intermediates in Agrochemical Research (emphasis on chemical synthesis of novel compounds)

The biphenyl amine scaffold is a prevalent feature in a number of modern agrochemicals, particularly in the class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These fungicides are crucial in crop protection due to their efficacy against a broad spectrum of fungal pathogens. The synthesis of these complex molecules often relies on the use of specifically substituted biphenyl amine intermediates. This compound represents a key starting material for the generation of novel SDHI fungicides, particularly those based on a pyrazole-carboxamide structure.

The general synthetic approach involves the coupling of a substituted pyrazole (B372694) carboxylic acid with the amine functionality of the biphenyl derivative. The specific substituents on the biphenyl ring, such as the 3'-chloro and 6-methyl groups in the case of this compound, are crucial for modulating the biological activity and spectrum of the resulting fungicide.

A plausible synthetic route to a novel pyrazole-carboxamide fungicide from this compound is as follows:

Activation of the Pyrazole Carboxylic Acid: A suitably substituted pyrazole carboxylic acid, for example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Bond Formation: The resulting pyrazole-4-carbonyl chloride is then reacted with this compound in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. This step forms the critical amide linkage, yielding the final fungicide molecule.

This synthetic strategy allows for the modular assembly of a diverse library of potential fungicides by varying the substitution patterns on both the pyrazole and biphenyl rings. The 3'-chloro and 6-methyl substituents on the biphenyl moiety of the target compound can influence its binding affinity to the succinate dehydrogenase enzyme in the target fungus, thereby affecting its fungicidal potency.

Below is a data table of representative SDHI fungicides that feature a substituted biphenyl amine core, illustrating the structural diversity and importance of this class of compounds in modern agriculture.

Common NameChemical StructureTarget Pathogens
Boscalid N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideBotrytis cinerea, Sclerotinia sclerotiorum, Alternaria spp.
Bixafen N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideSeptoria tritici, Puccinia spp., Pyrenophora teres
Fluxapyroxad 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamideBroad spectrum including powdery mildew, rusts, and leaf spots
Isopyrazam N-[2-(3,4-dichlorophenyl)ethyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideSeptoria tritici, Ramularia collo-cygni

Probes for Fundamental Mechanistic Organic Chemistry Investigations

The steric and electronic properties of this compound make it a valuable tool for probing the mechanisms of various organic reactions, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, is a prime example where understanding the influence of substrate and ligand structure is paramount.

In the catalytic cycle of the Buchwald-Hartwig amination, the key steps are oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired aryl amine and regenerate the palladium(0) catalyst. The rate and efficiency of these steps are highly dependent on the steric and electronic nature of both the aryl halide and the amine, as well as the phosphine ligands on the palladium catalyst.

This compound can be employed as a mechanistic probe in several ways:

As a Substrate: By using this compound as the amine coupling partner in a Buchwald-Hartwig reaction, researchers can investigate how the electronic effect of the 3'-chloro group (electron-withdrawing) and the steric hindrance of the 6-methyl group influence the rate of the reaction. Kinetic studies, such as monitoring the reaction progress over time under different conditions, can provide quantitative data on these effects. Comparing the reaction rates and yields with those of simpler anilines (e.g., aniline (B41778), 3-chloroaniline (B41212), 2-methylaniline) allows for the dissection of the individual contributions of the substituents.

As a Precursor to a Ligand: The amine functionality of this compound can be chemically modified to create novel phosphine ligands. For example, reaction with chlorodiphenylphosphine (B86185) could yield a phosphino-amine ligand. When complexed with a palladium precursor, the resulting catalyst's performance in cross-coupling reactions can be evaluated. The specific substitution pattern on the biphenyl backbone of the ligand would influence the steric and electronic environment around the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.

The following data table illustrates how systematic changes in the structure of the amine or the ligand can provide insights into the mechanism of the Buchwald-Hartwig amination.

Amine Substrate/LigandKey Structural FeatureObserved Effect on ReactionMechanistic Implication
AnilineUnsubstitutedBaseline reactivityReference for electronic and steric effects
4-MethoxyanilineElectron-donating groupGenerally faster reactionElectron-rich amines facilitate coordination to the palladium center
4-NitroanilineElectron-withdrawing groupGenerally slower reactionElectron-deficient amines are less nucleophilic and coordinate less readily
2,6-DimethylanilineSteric hindrance near the amineSlower reaction, may require more forcing conditions or specialized catalystsSteric bulk can hinder the approach of the amine to the palladium center and slow down the reductive elimination step
This compound Combination of steric (6-methyl) and electronic (3'-chloro) effectsComplex kinetic profileAllows for the study of the interplay between steric and electronic factors on the catalytic cycle

By systematically studying the kinetics and outcomes of reactions involving this compound and its derivatives, organic chemists can gain a deeper understanding of the fundamental principles that govern these important transformations. This knowledge is crucial for the rational design of more efficient and selective catalysts for a wide range of synthetic applications.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of organic compounds, providing powerful means to separate components from a mixture for subsequent identification and quantification. chemijournal.com For a substituted biphenyl (B1667301) amine like 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine, both liquid and gas chromatography are highly applicable for purity assessment and the identification of potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. helsinki.fi Reversed-phase HPLC is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase.

The separation is performed on columns such as a Luna C18 or a C8. nih.gov The mobile phase commonly consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Detection is most commonly achieved using a Photo Diode Array (PDA) or a standard UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. nih.govresearchgate.net Method validation for HPLC analysis involves assessing parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantitation (LOQ). e-jkfn.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. vt.edu Due to the relatively low volatility and polar nature of the amine group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and column interaction. vt.eduresearchgate.net To overcome these issues, derivatization is a common strategy. researchgate.net The primary amine group can be reacted with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkyl chloroformates to produce a more volatile and less polar derivative suitable for GC analysis. vt.eduh-brs.de

The separation is typically carried out on a capillary column, such as a DB-17ms or ZB-5MS. h-brs.demostwiedzy.pl A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. h-brs.de

Table 2: Representative GC Parameters for Derivatized this compound
ParameterTypical Condition
ColumnZB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier GasHelium at 1.0 mL/min
Injector Temperature280 °C
Oven ProgramInitial 100°C, ramp to 280°C at 15°C/min, hold for 10 min
DetectorFlame Ionization Detector (FID) at 320 °C
Derivatization ReagentTrifluoroacetic anhydride (TFAA)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of specificity and sensitivity. chemijournal.comamazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for identification. scilit.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices. nih.govchromatographyonline.com Following HPLC separation, the analyte is ionized, commonly using electrospray ionization (ESI). In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated molecule of this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and allows for quantification at very low levels. amazonaws.comsciex.com

Table 3: Potential LC-MS/MS MRM Parameters for this compound
ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 218.1 (M+H)⁺
Product Ion 1 (Q3)Hypothetical fragment, e.g., m/z 202.1 ([M+H-NH₂]⁺)
Product Ion 2 (Q3)Hypothetical fragment, e.g., m/z 167.1 ([M+H-NH₂-Cl]⁺)
Collision EnergyTo be optimized experimentally

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method for the quantitative analysis of compounds containing chromophores. The aromatic biphenyl structure in this compound absorbs UV radiation, making this technique highly suitable for its quantification.

The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is crucial, as it can influence the position and intensity of the absorption bands. A recent development involves using UV-active amine/Cu2+ complexes to quantify aqueous amines. nih.gov

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. For this compound, the primary amine group attached to the aromatic system is electrochemically active and can be oxidized.

Studies on related substituted triphenylamine (B166846) derivatives show that they undergo reversible or quasi-reversible oxidation processes, forming stable cation radicals. ntu.edu.tw The oxidation potential is sensitive to the electronic properties of the substituents on the aromatic rings. ntu.edu.twresearchgate.net In the case of this compound, the electron-donating methyl group and the electron-withdrawing chloro group will influence the ease of oxidation of the amine. By scanning the potential and measuring the resulting current, CV can provide valuable information on the oxidation potential, the stability of the resulting radical cation, and the reversibility of the redox process.

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is critical for routine quality control, ensuring that analysis performed in different laboratories yields consistent, reliable, and comparable results. epa.gov A standardized method for this compound, whether by HPLC, GC, or another technique, must undergo a thorough validation process. researchgate.net

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters, often defined by guidelines from the International Conference on Harmonization (ICH), include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Key Validation Parameters for a Standardized HPLC Protocol
ParameterTypical Acceptance Criterion
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1
SpecificityPeak purity index > 0.99; baseline resolution from impurities

By establishing and validating such protocols, the quality and consistency of this compound can be assured for its intended applications. e-jkfn.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves sequential halogenation, nitration, and reduction steps. A common approach starts with chlorination of biphenyl at the 3'-position, followed by nitration at the 3-position. The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite. Methylation at the 6-position can be achieved via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction optimization includes solvent selection (e.g., THF or DCM for inert conditions), temperature control (0–80°C), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions). Purity is ensured via recrystallization or column chromatography .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Answer : Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (>95% purity) to assess batch consistency.
  • Melting point analysis to verify crystalline stability.
  • FT-IR to identify N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
    Example data from related biphenyl amines shows distinct NMR shifts for aromatic protons (δ 6.8–7.4 ppm) and amine groups (δ 5.2–5.8 ppm) .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

  • Answer : The amine group undergoes acylation (e.g., with acetyl chloride) or sulfonylation, while the chloro substituent participates in nucleophilic aromatic substitution (e.g., with methoxide). The methyl group at position 6 enhances steric hindrance, reducing reactivity at the adjacent position. For example, halogenation or coupling reactions at the 4-position may require elevated temperatures or directing groups. Oxidation of the amine to nitroso intermediates is also documented under acidic conditions (e.g., H₂O₂/HCl) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and methyl groups impact binding affinity in biological systems?

  • Answer : The electron-withdrawing chloro group increases electrophilicity, enhancing halogen bonding with protein targets (e.g., enzyme active sites). The methyl group introduces steric bulk, which can modulate binding specificity. Computational studies (e.g., DFT or molecular docking) reveal that the 3'-chloro-6-methyl arrangement optimizes interactions with hydrophobic pockets in bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Experimental data from similar compounds show MIC values of 16–32 µg/mL against Gram-positive pathogens .

Q. What methodologies are used to evaluate the cytotoxicity of this compound, and what mechanistic insights exist?

  • Answer : Cytotoxicity is assessed via:

  • Resazurin assays for mitochondrial activity (IC₅₀ values: 25–30 µM in MCF-7/A549 cells).
  • Apoptosis markers (e.g., caspase-3 activation via flow cytometry).
  • ROS generation assays (e.g., DCFH-DA staining).
    Mechanistically, the compound induces DNA intercalation or topoisomerase inhibition, as evidenced by comet assays and γ-H2AX foci quantification. Synergistic effects with cisplatin have been observed in in vitro models .

Q. How can synthetic byproducts be minimized during scale-up, and what green chemistry principles apply?

  • Answer : Byproduct formation (e.g., dihalogenated derivatives) is reduced via:

  • Continuous flow reactors for precise temperature/residence time control.
  • Catalyst recycling (e.g., immobilized Pd nanoparticles).
  • Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether).
    Green metrics (E-factor < 5) are achievable using microwave-assisted nitration and enzymatic reductions. Lifecycle analysis (LCA) further guides waste minimization .

Q. What structural analogs of this compound show improved pharmacokinetic properties, and how are they designed?

  • Answer : Analog optimization focuses on:

  • Bioisosteric replacement (e.g., substituting chloro with trifluoromethyl for metabolic stability).
  • Prodrug strategies (e.g., amine masking with acetyl groups to enhance bioavailability).
  • PEGylation to improve aqueous solubility.
    For example, 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride shows a 40% increase in plasma half-life in murine models compared to the chloro derivative .

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